{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorophenyl group attached to a benzodiazole ring, which is further linked to a methanamine group. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodiazole Ring: This can be achieved by cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a fluorophenyl methyl halide reacts with the benzodiazole ring in the presence of a Lewis acid catalyst.
Attachment of the Methanamine Group: This can be done through reductive amination, where the intermediate product is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the benzodiazole ring to its dihydro form.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a strong base.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Benzodiazole derivatives are known for their pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of {1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the benzodiazole ring can interact with various biological pathways. The methanamine group may facilitate the compound’s entry into cells or its interaction with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodiazole: A simpler analog without the fluorophenyl and methanamine groups.
3-Fluorophenylmethylamine: Lacks the benzodiazole ring but contains the fluorophenyl and methanamine groups.
Benzodiazole Derivatives: Various derivatives with different substituents on the benzodiazole ring.
Uniqueness
The uniqueness of {1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its lipophilicity and binding affinity, while the benzodiazole ring provides a stable scaffold for further functionalization.
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3.2ClH/c16-12-5-3-4-11(8-12)10-19-14-7-2-1-6-13(14)18-15(19)9-17;;/h1-8H,9-10,17H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGOKFKBKNZHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.